molecular formula C25H25FN2O2S B5013462 2-{[(2-fluorophenyl)carbonyl]amino}-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-fluorophenyl)carbonyl]amino}-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5013462
M. Wt: 436.5 g/mol
InChI Key: WKVBQBPKPAUQTD-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)carbonyl]amino}-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a fluorophenyl group, a phenylethyl group, and a carboxamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)carbonyl]amino}-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common approach is to start with a suitable benzothiophene precursor, which undergoes a series of reactions such as halogenation, nucleophilic substitution, and amide formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate starting materials, optimizing reaction conditions, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)carbonyl]amino}-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-{[(2-fluorophenyl)carbonyl]amino}-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)carbonyl]amino}-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[(2-fluorophenyl)carbonyl]amino}-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include other benzothiophene derivatives with different substituents. Examples include:

  • 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-{[(2-bromophenyl)carbonyl]amino}-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and binding affinity to certain targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O2S/c1-16-11-12-19-21(15-16)31-25(28-23(29)18-9-5-6-10-20(18)26)22(19)24(30)27-14-13-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVBQBPKPAUQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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